Cas no 2120-70-9 (2-phenoxyacetaldehyde)
2-phenoxyacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Phenoxyacetaldehyde
- Acetaldehyde,2-phenoxy-
- PHENOXYACETALDEHYDE
- 2-phenoxyethanal
- Acetaldehyde,phenoxy
- Cortex aldehyde
- EINECS 218-329-5
- Glykolaldehyd-phenylaether
- Phenoxy-acetaldehyd
- phenoxy-acetaldehyde
- CORTEX ALDEHYDE 50 BENZYL ALCOHOL
- Acetaldehyde, phenoxy-
- phenoxy acetaldehyde
- Acetaldehyde, 2-phenoxy-
- NSC49355
- WLN: VH1OR
- XFFILAFLGDUMBF-UHFFFAOYSA-N
- 0811AB
- BB 0253171
- 2-phenoxyacetaldehyde
-
- MDL: MFCD00134414
- Inchi: 1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: XFFILAFLGDUMBF-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 0970857
Computed Properties
- Exact Mass: 136.05200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.1150 (rough estimate)
- Melting Point: 38°C
- Boiling Point: 210.42°C (rough estimate)
- Refractive Index: 1.5090 (estimate)
- PSA: 26.30000
- LogP: 1.26430
2-phenoxyacetaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-phenoxyacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146058-5g |
2-Phenoxyacetaldehyde |
2120-70-9 | 95% | 5g |
$931.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW558-250mg |
2-phenoxyacetaldehyde |
2120-70-9 | 95% | 250mg |
1054CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW558-50mg |
2-phenoxyacetaldehyde |
2120-70-9 | 95% | 50mg |
328CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW558-1g |
2-phenoxyacetaldehyde |
2120-70-9 | 95% | 1g |
3333CNY | 2021-05-08 | |
| TRC | P229995-25mg |
2-Phenoxyacetaldehyde |
2120-70-9 | 25mg |
$ 170.00 | 2022-06-03 | ||
| TRC | P229995-50mg |
2-Phenoxyacetaldehyde |
2120-70-9 | 50mg |
$ 285.00 | 2022-06-03 | ||
| TRC | P229995-100mg |
2-Phenoxyacetaldehyde |
2120-70-9 | 100mg |
$ 455.00 | 2022-06-03 | ||
| Ambeed | A174680-100mg |
2-Phenoxyacetaldehyde |
2120-70-9 | 98% | 100mg |
$57.0 | 2024-04-21 | |
| Ambeed | A174680-250mg |
2-Phenoxyacetaldehyde |
2120-70-9 | 98% | 250mg |
$97.0 | 2024-04-21 | |
| Ambeed | A174680-1g |
2-Phenoxyacetaldehyde |
2120-70-9 | 98% | 1g |
$260.0 | 2024-04-21 |
2-phenoxyacetaldehyde Suppliers
2-phenoxyacetaldehyde Related Literature
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Ishwar Singh,Frances Heaney Org. Biomol. Chem. 2010 8 451
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G. P. McSweeney,L. F. Wiggins,D. J. C. Wood J. Chem. Soc. 1952 37
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3. 222. The jaborandi alkaloids. Part I. The synthesis of homo- and isohomo-pilopic acids and of r-pilocarpidine and r-isopilocarpidine by new methods and the resolution of r-pilocarpineA. N. Dey J. Chem. Soc. 1937 1057
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4. Synthetic plant hormones. Part II. Some glucosides and aldehydesM. H. Maguire,G. Shaw J. Chem. Soc. 1954 3669
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5. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
Additional information on 2-phenoxyacetaldehyde
Comprehensive Analysis of 2-Phenoxyacetaldehyde (CAS No. 2120-70-9): Properties, Applications, and Industry Trends
2-Phenoxyacetaldehyde (CAS No. 2120-70-9) is an organic compound belonging to the class of aromatic aldehydes. This versatile chemical intermediate features a phenoxy group attached to an acetaldehyde moiety, making it valuable for various synthetic applications. With the growing demand for flavor and fragrance ingredients and pharmaceutical intermediates, this compound has garnered significant attention in recent research and industrial applications.
The molecular structure of 2-Phenoxyacetaldehyde combines the reactivity of an aldehyde functional group with the stability of an aromatic ring, enabling diverse chemical transformations. Researchers frequently explore its role in green chemistry synthesis and biocatalytic processes, aligning with current trends toward sustainable production methods. The compound's CAS registry number 2120-70-9 serves as a unique identifier in global chemical databases, facilitating precise documentation in scientific literature.
In the flavor and fragrance industry, 2-Phenoxyacetaldehyde derivatives contribute to complex scent profiles, particularly in fine fragrance formulations and food flavor enhancers. Its molecular characteristics allow for the creation of floral and herbal notes, addressing consumer preferences for natural-inspired aromas. Recent studies have investigated its potential as a precursor for non-toxic plasticizers and polymer modifiers, responding to market demands for safer material alternatives.
The synthesis of 2-Phenoxyacetaldehyde typically involves oxidation reactions of corresponding alcohols or controlled cleavage of appropriate precursors. Modern optimization focuses on atom-efficient protocols and catalytic systems that minimize waste generation. Analytical characterization through GC-MS, NMR spectroscopy, and HPLC methods ensures precise quality control for industrial applications, meeting stringent regulatory compliance standards.
Emerging applications explore 2-Phenoxyacetaldehyde in agrochemical formulations and specialty chemicals, where its structural features enable targeted molecular design. The compound's bioactivity profile has prompted investigations into potential plant growth regulators and eco-friendly pest control agents, aligning with sustainable agriculture initiatives. These developments address frequently searched topics like green alternatives in crop protection and biodegradable chemical solutions.
Storage and handling of 2-Phenoxyacetaldehyde require standard organic chemical precautions, with particular attention to its aldehyde functionality. Proper chemical compatibility assessment ensures safe use in industrial settings. The compound's physicochemical properties, including solubility parameters and thermal stability, influence its formulation across different applications, making these characteristics critical for process engineers and product developers.
Market analysis indicates growing interest in high-purity 2-Phenoxyacetaldehyde for research and specialty applications. Suppliers increasingly emphasize custom synthesis options and scale-up capabilities to meet diverse industry needs. The compound's role in developing novel synthetic methodologies continues to expand, particularly in asymmetric synthesis and chiral building blocks for pharmaceutical applications.
Environmental fate studies of 2-Phenoxyacetaldehyde contribute to understanding its biodegradation pathways and ecotoxicological profile. These investigations support responsible use in line with green chemistry principles and circular economy objectives. Recent advancements in analytical detection methods enable more precise monitoring of this compound in various matrices, addressing regulatory and quality assurance requirements.
The scientific community continues to explore new derivatives and applications for 2-Phenoxyacetaldehyde, with particular interest in its structure-activity relationships. Patent literature reveals innovative uses in material science and functional coatings, responding to industry needs for advanced performance characteristics. These developments align with search trends focusing on next-generation specialty chemicals and multifunctional additives.
Quality specifications for 2-Phenoxyacetaldehyde vary by application, with pharmaceutical-grade materials requiring stringent impurity profiling. Advanced purification techniques such as preparative chromatography and distillation methods ensure meeting these rigorous standards. The compound's spectral data and reference standards have become increasingly important for analytical laboratories and quality control departments.
In conclusion, 2-Phenoxyacetaldehyde (CAS No. 2120-70-9) represents a versatile chemical building block with expanding applications across multiple industries. Its unique structural features and reactivity profile continue to inspire innovative uses, particularly in sectors prioritizing sustainable chemistry and performance materials. Ongoing research promises to uncover additional valuable properties and applications for this interesting aromatic aldehyde compound.
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